Glycitin
Overview
Description
Glycitin is an isoflavone found in soy and remains to various degrees in soy products like tofu, soymilk, and soy sauce . It can be transformed to glycitein by human intestinal flora by the action of beta-glucosidases .
Synthesis Analysis
The synthesis of Glycitin involves several genes responsible for the synthesis of Glycitein Isoflavones in Soybean Seeds . A study identified that Glyma.11G108300 (F6H4) of Kumachi-1 has a 3.8-kbp insertion, resulting in a truncated flavonoid 6-hydroxylase (F6H) sequence compared to the wild-type sequence in Fukuyutaka . Another study reported a high yielding synthesis of a multiply 13C-labelled glycitein derivative, [2,3,4-13C3]glycitein .Molecular Structure Analysis
Glycitin has a chemical formula of C22H22O10 . Its IUPAC name is 7-(β-D-Glucopyranosyloxy)-4′-hydroxy-6-methoxyisoflavone .Scientific Research Applications
Dermal Fibroblast Proliferation and Migration
Glycitin, a soy isoflavone, has been found to significantly enhance the proliferation and migration of dermal fibroblasts. It increases the synthesis of collagen types I and III and fibronectin, while reducing the levels of matrix metalloproteinase-1 collagenase. Glycitin stimulates the secretion of transforming growth factor-beta (TGF-β), which in turn induces fibroblast proliferation, protecting skin cells from aging and wrinkling (Kim et al., 2015).
Regulation of Osteoblasts in Bone Marrow Stem Cells
Research has shown that glycitin can regulate osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells (BMSCs). Glycitin enhances cell proliferation and promotes osteoblast formation from BMSCs, also activating gene expression related to collagen type I and alkaline phosphatase in these cells (Zhang et al., 2016).
Therapeutic Potential in Various Conditions
Glycitin has shown potential therapeutic benefits in various conditions, including cancer prevention, cardiovascular diseases, osteoporosis, and alleviation of menopausal symptoms. Its bioactive properties like chemo-preventive and cardio-protective effects, as well as impacts on diabetes, lung injury, and cognitive performance have been highlighted (Patel, 2022).
Antioxidant and Anti-α-Glucosidase Activity
A study demonstrated that 3′-hydroxyglycitin, a derivative of glycitin, exhibits significantly higher antioxidant activity than glycitin itself. It also showed potent anti-α-glucosidase activity, suggesting potential use in diabetes management (Wu et al., 2022).
Osteoarthritis Treatment Potential
Glycitin has been found to suppress cartilage destruction in osteoarthritis (OA) in mice. It inhibits the NF-κB signaling pathway, suggesting its potential use in treating joint degenerative diseases like OA (Wang et al., 2020).
Alleviating Acute Lung Injury
In models of acute lung injury (ALI), glycitin exhibited significant anti-inflammatory effects. It was shown to reduce pro-inflammatory cytokine levels and inhibit NF-κB and MAPKs signaling pathways, indicating its potential in treatingALI-related conditions (Chen et al., 2019).
Anticancer Effect on Lung Cancer Cells
Glycitin has shown significant effects in inhibiting proliferation, migration, and invasion of A549 lung cancer cells. It induces apoptosis, causes cell cycle arrest, and inhibits the PI3K/AKT signaling pathway, suggesting its role as a potential therapeutic agent for invasive lung cancer (Zhang et al., 2022).
properties
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBAVEKZGSOMOJ-MIUGBVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193227 | |
Record name | Glycitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycitin | |
CAS RN |
40246-10-4 | |
Record name | Glycitin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40246-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040246104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S44P62XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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